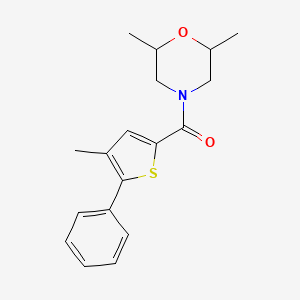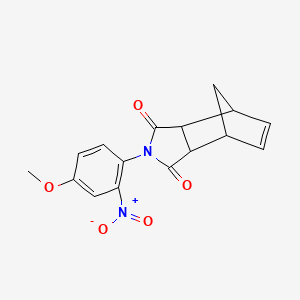![molecular formula C23H19N3OS2 B4976068 N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide](/img/structure/B4976068.png)
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the coupling of the benzothiazole derivative with 2-methylbenzamide under appropriate reaction conditions . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethylformamide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as topoisomerases, which are crucial for DNA replication and cell division . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity. The pathways involved include the disruption of cellular processes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.
6-nitrobenzothiazole: Exhibits anticancer activity. What sets this compound apart is its unique combination of functional groups, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS2/c1-14-7-3-4-8-17(14)21(27)26-23(28)25-19-13-16(12-11-15(19)2)22-24-18-9-5-6-10-20(18)29-22/h3-13H,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADMOXYIXRXKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B4975990.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(3-thienylmethyl)benzamide](/img/structure/B4975996.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4976001.png)

![2-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4976013.png)
![N-isopropyl-2-{4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4976025.png)

![N-(4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4976042.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B4976049.png)
![4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B4976050.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4976054.png)

![9-ethyl-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4976085.png)
![3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]-1,4-dihydroquinazolin-2-one](/img/structure/B4976093.png)
